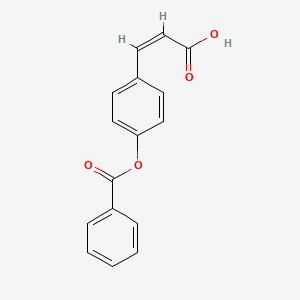
P-Hydroxycinnamic acid, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Hydroxycinnamic acid, benzoate is a compound that belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of cinnamic acid and benzoic acid, combining the structural features of both.
Preparation Methods
Synthetic Routes and Reaction Conditions
The common synthetic route for p-hydroxycinnamic acids involves a base-catalyzed Knoevenagel-Doebner condensation between malonic acid and the corresponding aldehyde . This reaction typically uses pyridine as a solvent and catalyst. Another method involves the bacterial synthesis of hydroxycinnamic acids from glucose in Escherichia coli by introducing specific genes .
Industrial Production Methods
Industrial production of p-hydroxycinnamic acids can be achieved through chemical synthesis, extraction from lignocellulosic biomass, or bioconversion using engineered microbial systems . These methods aim to produce high yields of the compound efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions
P-Hydroxycinnamic acid, benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxycinnamic acids into quinones or other oxidized products.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond.
Substitution: Hydroxycinnamic acids can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the original compound .
Scientific Research Applications
P-Hydroxycinnamic acid, benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which p-hydroxycinnamic acid, benzoate exerts its effects involves its antioxidant activity. It acts as a chain-breaking antioxidant by scavenging free radicals, which is related to its hydrogen or electron-donating capacity . This activity helps protect cells from oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxycinnamic acids such as:
- Cinnamic acid
- P-Coumaric acid
- Ferulic acid
- Caffeic acid
- Chlorogenic acid
- Rosmarinic acid
Uniqueness
P-Hydroxycinnamic acid, benzoate is unique due to its combined structural features of cinnamic acid and benzoic acid, which confer distinct properties and applications. Its specific antioxidant and anti-inflammatory activities make it particularly valuable in various fields of research and industry .
Properties
CAS No. |
75175-10-9 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(Z)-3-(4-benzoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-8-12-6-9-14(10-7-12)20-16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18)/b11-8- |
InChI Key |
KOKUTEOWSHGSAQ-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


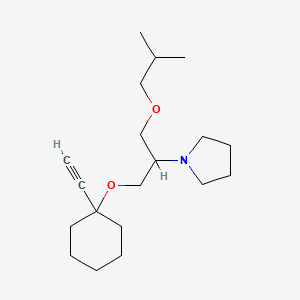
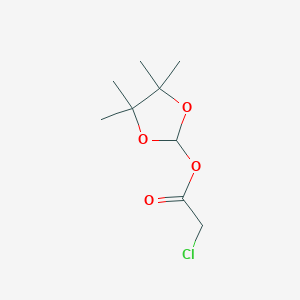
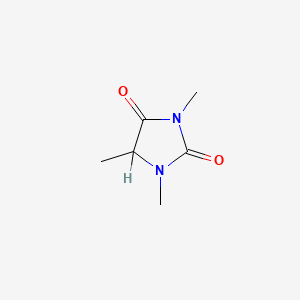
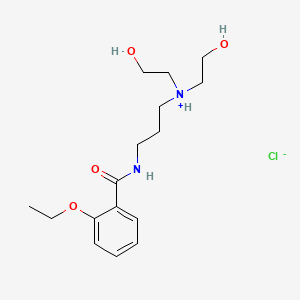
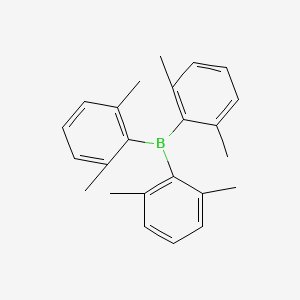
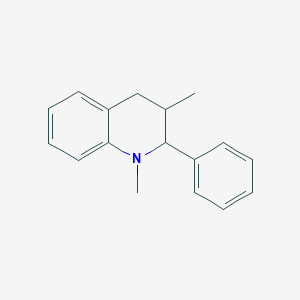

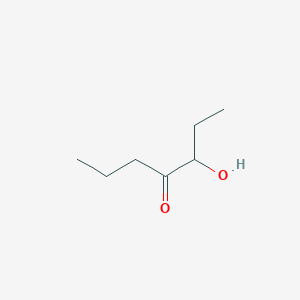

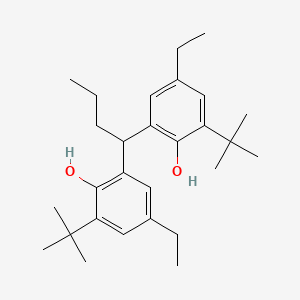
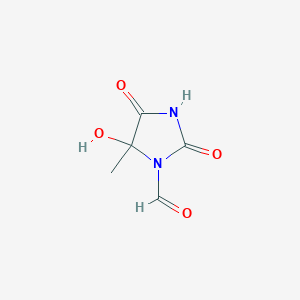
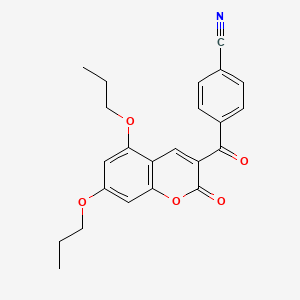
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)

